Cas no 496021-40-0 ((2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide)
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide
- 496021-40-0
- (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide
- AKOS002185528
- MFCD03132496
- (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-pyridin-3-ylprop-2-enamide
- F1305-0355
- 2-Propenamide, 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-3-pyridinyl-
-
- Inchi: 1S/C20H21N3O3/c1-3-4-10-26-18-8-7-15(12-19(18)25-2)11-16(13-21)20(24)23-17-6-5-9-22-14-17/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,23,24)
- InChI Key: RDDBRHOOAUCAIG-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CN=C1)(=O)C(C#N)=CC1=CC=C(OCCCC)C(OC)=C1
Computed Properties
- Exact Mass: 351.15829154g/mol
- Monoisotopic Mass: 351.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 84.2Ų
Experimental Properties
- Density: 1.204±0.06 g/cm3(Predicted)
- Boiling Point: 587.2±50.0 °C(Predicted)
- pka: 9.99±0.70(Predicted)
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1305-0355-2μmol |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-5μmol |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-10μmol |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-20μmol |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-1mg |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-2mg |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-3mg |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-4mg |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-5mg |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1305-0355-10mg |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide |
496021-40-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide
Introduction to (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide and Its Significance in Modern Chemical Biology
(2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide, CAS No. 496021-40-0) is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential therapeutic applications. This compound belongs to a class of molecules characterized by the presence of a cyano group, an amide moiety, and a pyridine ring, which collectively contribute to its distinctive chemical and biological properties.
The molecular structure of (2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamidebutoxy and methoxy substituents on the phenyl ring introduces hydrophobicity and electronic modulation, making it a versatile scaffold for drug design. Furthermore, the cyano group at the propenamide position adds a polar character to the molecule, facilitating its solubility in both aqueous and organic solvents.
In recent years, there has been a surge in research focused on developing novel bioactive molecules with potential applications in pharmaceuticals. The compound (2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide
The pharmacological profile of (2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide
The synthesis of (2E-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide
The computational modeling of ((2E)-3-(4-butoxy-3-methoxy)phenyl)prop-cyanN(pyridin-3-)prop-eneCAS No. 496021'-) has provided valuable insights into its binding interactions with biological targets. Molecular docking studies have identified key residues on the target proteins that interact with different parts of the molecule, including the pyridine ring, cyano group, and amide moiety. These interactions have been correlated with the compound's biological activity, providing a rational basis for further optimization.
The development of novel drug candidates is often accompanied by rigorous safety assessments to ensure their suitability for therapeutic use. In the case of ((2E)-3-(4-butoxy-3-methoxy
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